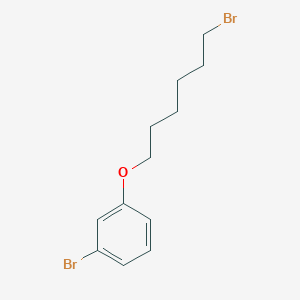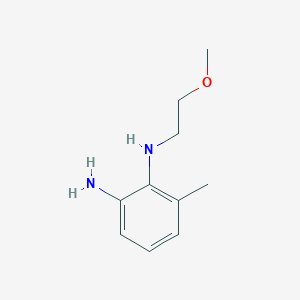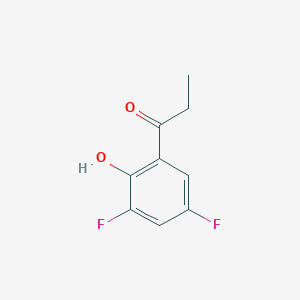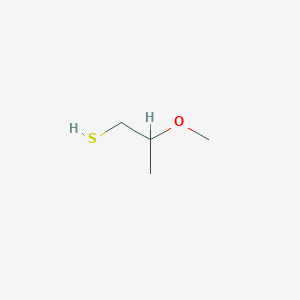
2-(3-Chlorophenyl)-2-fluoropropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2-fluoropropanoic acid is an organic compound characterized by the presence of a chlorophenyl group and a fluorine atom attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-2-fluoropropanoic acid typically involves the introduction of the chlorophenyl and fluorine groups onto a propanoic acid framework. One common method is the halogenation of a suitable precursor, such as 2-phenylpropanoic acid, followed by selective fluorination. The reaction conditions often include the use of halogenating agents like thionyl chloride or phosphorus trichloride, and fluorinating agents such as diethylaminosulfur trifluoride.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Chlorophenyl)-2-fluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional oxygen functionalities.
Reduction: Formation of 2-(3-chlorophenyl)-2-fluoropropanol or 2-(3-chlorophenyl)-2-fluoropropane.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-2-fluoropropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-2-fluoropropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorophenyl and fluorine groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
2-(4-Chlorophenyl)-2-fluoropropanoic acid: Similar structure with the chlorine atom in the para position.
2-(3-Bromophenyl)-2-fluoropropanoic acid: Bromine substituent instead of chlorine.
2-(3-Chlorophenyl)-2-chloropropanoic acid: Chlorine substituent instead of fluorine.
Uniqueness: 2-(3-Chlorophenyl)-2-fluoropropanoic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interactions with biological targets. The combination of these substituents can result in distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C9H8ClFO2 |
|---|---|
Poids moléculaire |
202.61 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-2-fluoropropanoic acid |
InChI |
InChI=1S/C9H8ClFO2/c1-9(11,8(12)13)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,13) |
Clé InChI |
PQMKLWMDWPECDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)Cl)(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)




![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)

